1-エチル-L-プロリン

説明

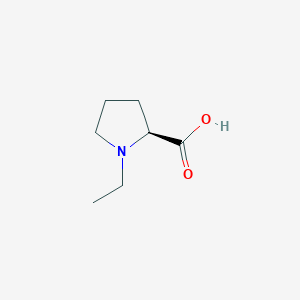

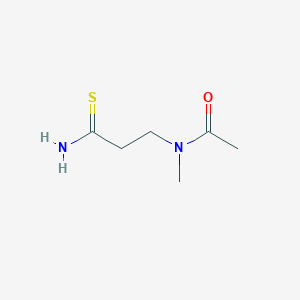

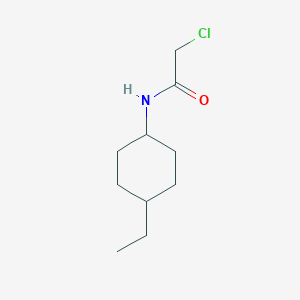

1-ethyl-L-Proline is a compound with the molecular formula C7H13NO2 . It is also known by other names such as (2S)-1-ethylpyrrolidine-2-carboxylic acid and ethylproline .

Synthesis Analysis

The synthesis of 1-ethyl-L-Proline involves various reactions. For instance, L-Proline can act as an enantioselective catalyst in the synthesis of pyrans and thiopyrans . It can also be used as a catalyst in multicomponent reactions performed in various media, leading to synthetically and biologically relevant heterocycles .

Molecular Structure Analysis

The molecular structure of 1-ethyl-L-Proline includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound has a molecular weight of 143.18 g/mol .

Chemical Reactions Analysis

1-ethyl-L-Proline can participate in various chemical reactions. For example, it can be involved in the synthesis of pyrans, condensed pyrans, and thiopyrans .

Physical And Chemical Properties Analysis

1-ethyl-L-Proline has several physical and chemical properties. It has a molecular weight of 143.18 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 143.094628657 g/mol . The compound also has a topological polar surface area of 40.5 Ų .

科学的研究の応用

ペプチド合成

1-エチル-L-プロリン: は、ペプチド鎖に構造的多様性をもたらす非天然アミノ酸としての役割を果たすため、ペプチド合成に使用されます。 特に環状ペプチドの合成において、エチル置換は、生物活性または安定性を高める立体配座的制約を誘発する可能性があるため、非常に価値があります .

有機触媒

有機触媒の分野では、1-エチル-L-プロリンはエナンチオ選択的な触媒として役立ちます。ピランおよびチオピランの合成に使用され、これらの化合物を高い立体選択性で形成することを促進します。 この用途は、特定の光学活性を持つ化合物を生成するために重要であり、これは医薬品の開発において重要です .

不斉合成

この化合物は、有機触媒として作用する能力を不斉合成にまで拡大できます。 1-エチル-L-プロリンは、キラル中心を形成する反応を触媒し、エナンチオマー的に純粋な物質を生成できます。 これは、薬物のキラリティがその有効性と安全性に影響を与える可能性がある医薬品業界において特に重要です .

グリーンケミストリー

1-エチル-L-プロリン: は、従来の触媒に代わる環境に優しい選択肢を提供することにより、グリーンケミストリーの取り組みを促進します。 その使用は、化学プロセスの環境への影響を最小限に抑え、持続可能な合成方法の開発を支援します .

生物活性調節

1-エチル-L-プロリンをペプチドに組み込むことにより、研究者はこれらの分子の生物活性を調節できます。 この用途は、ペプチドベースの治療薬の設計で探求されており、ペプチド構造を変更することで、生物学的標的との相互作用を改善できます .

創薬

創薬では、1-エチル-L-プロリンを使用して、多様な化合物のライブラリを合成します。これらのライブラリは、生物学的活性をスクリーニングするために使用され、新しい薬物候補の特定を支援します。 この化合物のユニークな構造は、スクリーニング中に探求される化学空間を拡大するための貴重なツールになります .

材料科学

化学および生物学での用途に加えて、1-エチル-L-プロリンは材料科学でも調査されています。 ポリマーへの組み込みは、医療機器や生分解性材料の一部として潜在的に有用な、新規な特性を持つ材料につながる可能性があります .

分析化学

最後に、1-エチル-L-プロリンは、分析化学において標準または基準化合物として使用できます。 その明確に定義された構造と特性は、機器の校正または分析方法の検証に適しており、測定の正確性と精度を保証します .

作用機序

Target of Action

1-ethyl-L-Proline is a derivative of the amino acid L-Proline . L-Proline and its derivatives, including 1-ethyl-L-Proline, are often used as asymmetric organocatalysts for a variety of organic reactions due to their conformational rigidity as compared to other amino acids . The primary targets of 1-ethyl-L-Proline are likely to be similar to those of L-Proline, which include enzymes and receptors involved in various biochemical reactions .

Mode of Action

The mode of action of 1-ethyl-L-Proline is likely to involve its interaction with its targets, leading to changes in their activity. L-Proline, for example, can proceed through either iminium catalysis, enamine catalysis, or bifunctional acid-base catalysis . As a derivative of L-Proline, 1-ethyl-L-Proline may exhibit similar catalytic properties, influencing the activity of its targets and resulting in changes in the biochemical reactions they mediate .

Biochemical Pathways

1-ethyl-L-Proline, like L-Proline, may be involved in various biochemical pathways. L-Proline metabolism involves several subcellular compartments and contributes to the redox balance of the cell . It has been associated with tissues undergoing rapid cell divisions, such as shoot apical meristems, and is involved in floral transition and embryo development . Therefore, 1-ethyl-L-Proline may also influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of 1-ethyl-L-Proline’s action are likely to be diverse, given its potential involvement in various biochemical reactions. For instance, L-Proline has been shown to modulate the NMDA receptor function, influencing glutamatergic neurotransmission . Therefore, 1-ethyl-L-Proline may have similar effects, influencing cellular signaling and potentially contributing to neuroprotection .

将来の方向性

生化学分析

Biochemical Properties

1-ethyl-L-Proline plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with peptidylprolyl isomerases, which catalyze the cis-trans isomerization of proline residues in peptides and proteins . This interaction is crucial for protein folding and function. Additionally, 1-ethyl-L-Proline can act as a substrate for proline dehydrogenase, an enzyme involved in the oxidation of proline to pyrroline-5-carboxylate .

Cellular Effects

1-ethyl-L-Proline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate mitochondrial functions, influence cell proliferation, and trigger specific gene expression . These effects are essential for maintaining cellular homeostasis and responding to environmental stresses.

Molecular Mechanism

At the molecular level, 1-ethyl-L-Proline exerts its effects through binding interactions with biomolecules and enzyme modulation. It can inhibit or activate enzymes such as proline dehydrogenase, affecting the proline metabolic pathway . Additionally, it influences gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-L-Proline can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-ethyl-L-Proline remains stable under various conditions, but its activity may decrease over extended periods . Long-term exposure to 1-ethyl-L-Proline can lead to changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1-ethyl-L-Proline vary with different dosages in animal models. Low doses have been shown to improve growth rates and feed efficiency in young pigs, while higher doses may lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing potential toxicity.

Metabolic Pathways

1-ethyl-L-Proline is involved in several metabolic pathways, including the proline metabolic pathway. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which play crucial roles in proline biosynthesis and degradation . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 1-ethyl-L-Proline is transported and distributed through specific transporters and binding proteins. It is known to interact with proline transporters, which facilitate its uptake and distribution across cellular compartments . These interactions are essential for its localization and accumulation within cells.

Subcellular Localization

1-ethyl-L-Proline is localized in various subcellular compartments, including the mitochondria and cytoplasm. Its activity and function can be influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . Understanding its localization is crucial for elucidating its role in cellular processes.

特性

IUPAC Name |

(2S)-1-ethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXFKYXSWNIWGO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1416230.png)

![2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B1416234.png)

![2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1416240.png)